Product packaging for PGI1, 6beta(Cat. No.:)

PGI1, 6beta

Katalognummer: B10794961
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: RJADQDXZYFCVHV-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

PGI1, 6beta is a useful research compound. Its molecular formula is C20H34O5 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O5 B10794961 PGI1, 6beta

Eigenschaften

Molekularformel

C20H34O5

Molekulargewicht

354.5 g/mol

IUPAC-Name

5-[5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+

InChI-Schlüssel

RJADQDXZYFCVHV-ZHACJKMWSA-N

Isomerische SMILES

CCCCCC(/C=C/C1C2CC(OC2CC1O)CCCCC(=O)O)O

Kanonische SMILES

CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O

Herkunft des Produkts

United States

Nomenclature and Disambiguation in Scientific Contexts

Differentiation from Glucose-6-Phosphate Isomerase (PGI1)

Glucose-6-Phosphate Isomerase, also known as phosphoglucose (B3042753) isomerase (PGI) or phosphohexose isomerase (PHI), is a housekeeping enzyme with a critical role in cellular metabolism. proteopedia.orgebi.ac.uk It is encoded by the PGI1 gene in organisms such as the yeast Saccharomyces cerevisiae. yeastgenome.org

PGI1 is a key enzyme in the central metabolic pathways of glycolysis and gluconeogenesis. yeastgenome.orgnih.gov It catalyzes the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate. proteopedia.orgfrontiersin.org This reaction is the second step in glycolysis, a pathway that breaks down glucose to produce energy in the form of ATP. proteopedia.org In the reverse direction, this reaction is a part of gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. yeastgenome.org

The activity of PGI1 is fundamental for the flow of metabolites through these pathways. The reaction it catalyzes is near-equilibrium and its direction is primarily driven by the relative concentrations of the substrate and product. proteopedia.org The regulation of the broader glycolytic pathway occurs at key irreversible steps, which indirectly influences the flux through the PGI1-catalyzed reaction. nih.gov For instance, the activity of phosphofructokinase, the next enzyme in glycolysis, can impact the concentration of fructose-6-phosphate, thereby affecting the equilibrium of the PGI1 reaction. proteopedia.org

Key Metabolic Pathways Involving PGI1
Metabolic PathwayRole of PGI1SubstrateProduct
GlycolysisCatalyzes the second step in the breakdown of glucose for energy.Glucose-6-phosphateFructose-6-phosphate
GluconeogenesisCatalyzes the reverse reaction to synthesize glucose.Fructose-6-phosphateGlucose-6-phosphate

In the yeast Saccharomyces cerevisiae, PGI1 is not only central to energy metabolism but is also vital for maintaining cell wall integrity. The product of the PGI1-catalyzed reaction, fructose-6-phosphate, is a crucial precursor for the biosynthesis of essential cell wall components, namely chitin (B13524) and mannoproteins. yeastgenome.orgnih.gov Chitin, a polymer of N-acetylglucosamine, and mannoproteins, which are heavily glycosylated proteins, are integral to the structure and function of the yeast cell wall. nih.gov

Disruption of PGI1 function can have severe consequences for the yeast cell. Mutations in the PGI1 gene, which is allelic to the CDC30 gene, can lead to a defective phosphoglucose isomerase. yeastgenome.org This impairment results in a reduced supply of fructose-6-phosphate, which in turn hampers the synthesis of chitin and mannoprotein. yeastgenome.org The inability to produce these vital cell wall components can cause a cell-cycle arrest, particularly during cytokinesis and cell separation when new cell wall material is required. yeastgenome.org

Impact of PGI1 on Yeast Cell Wall Components
PGI1 ProductCell Wall ComponentFunction in Cell Wall
Fructose-6-phosphateChitinProvides structural integrity and forms the primary septum during cell division.
MannoproteinsForm the outer layer of the cell wall, involved in protection and cell-cell recognition.

Identity of 6β-Prostaglandin I1 (6β-PGI1) as a Synthetic Prostacyclin Analog

In contrast to the enzyme PGI1, 6β-Prostaglandin I1 (6β-PGI1) is a synthetic compound that is an analog of prostacyclin (PGI2). medchemexpress.comcreative-proteomics.com Prostaglandins (B1171923) are a group of lipid compounds that have diverse hormone-like effects in animals. wikipedia.org PGI2 is a potent vasodilator and inhibitor of platelet aggregation. creative-proteomics.com However, PGI2 is chemically unstable and has a very short half-life. chemicalbook.com

6β-PGI1 was synthesized as a more stable alternative to PGI2. medchemexpress.comchemicalbook.com It is resistant to the rapid hydrolysis that inactivates PGI2 in aqueous solutions. medchemexpress.com While it is more stable, research has shown that 6β-PGI1 has a significantly reduced molar potency for receptor-mediated functions compared to PGI2. chemicalbook.com For example, its potency for vasodilation and inhibition of platelet aggregation is approximately 1% of that of PGI2. chemicalbook.com

Over the course of its research and development, 6β-PGI1 has been referred to by several different names and abbreviations. These synonyms are important to recognize for a comprehensive understanding of the scientific literature.

One of the most common synonyms is 5,6β-dihydro PGI2 . caymanchem.com This name reflects the chemical structure of the molecule, indicating that it is a derivative of PGI2 where the double bond at the 5,6-position has been reduced.

Another widely used name is Isocarbacyclin . This name has been used in numerous pharmacological studies. The designation TEI-7165 has also been used, particularly in earlier research, to identify this specific compound. These different names all refer to the same synthetic prostacyclin analog, 6β-Prostaglandin I1.

Synonyms and Properties of 6β-PGI1
Synonym/AbbreviationChemical ContextKey Property vs. PGI2
6β-PGI1Primary chemical nameMore stable, but significantly less potent
5,6β-dihydro PGI2Describes chemical modification
IsocarbacyclinCommonly used in pharmacological literature
TEI-7165Early research designation

Table of Compound Names

Abbreviation/NameFull Chemical Name/Description
PGI1Glucose-6-Phosphate Isomerase
PHIPhosphohexose Isomerase
6β-PGI16β-Prostaglandin I1
PGI2Prostacyclin
5,6β-dihydro PGI25,6β-dihydro Prostaglandin (B15479496) I2
IsocarbacyclinA synonym for 6β-PGI1
TEI-7165A research designation for 6β-PGI1
ATPAdenosine (B11128) triphosphate
Glucose-6-phosphateD-glucose 6-phosphate
Fructose-6-phosphateD-fructose 6-phosphate
ChitinA polymer of N-acetylglucosamine
MannoproteinGlycoproteins with a high mannose content

Historical Perspective and Evolution in Prostanoid Research

Genesis and Early Characterization of Prostacyclin (PGI2) and its Primary Metabolite

The broader understanding of prostanoids began with the discovery of prostaglandins (B1171923) in the 1930s by Kurzrock and Lieb, who observed their effects on human uterine muscle. wikipedia.org However, it was the work of Sune K. Bergström, Bengt Ingemar Samuelsson, and Sir John Robert Vane in the 1960s and 1970s that elucidated the chemical structures and biological functions of prostaglandins, earning them the Nobel Prize in Physiology or Medicine in 1982. wikipedia.orgahajournals.org

Prostacyclin (PGI2), a potent vasodilator and the most powerful inhibitor of platelet aggregation discovered to date, was identified in 1976 by a team led by Sir John Vane and Salvador Moncada. wikipedia.orgnih.govahajournals.orgnih.gov PGI2 is synthesized primarily by vascular endothelial cells from prostaglandin (B15479496) H2 (PGH2), a common precursor for all prostanoids. wikipedia.orgnih.gov Its biological actions are mediated through the prostacyclin (IP) receptor, leading to increased levels of cyclic adenosine (B11128) monophosphate (cAMP) within target cells, which in turn promotes smooth muscle relaxation and inhibits platelet activation. nih.govresearchgate.net

PGI2 itself is highly unstable in aqueous solutions at neutral or acidic pH, undergoing rapid hydrolysis. caymanchem.com This degradation results in the formation of 6-keto-PGF1α, a more stable metabolite that lacks the potent biological activity of PGI2. caymanchem.comontosight.aiontosight.airesearchgate.netnih.gov The characterization of 6-keto-PGF1α was crucial, as its presence serves as a reliable marker for PGI2 production in vivo, aiding researchers in assessing endothelial function and diagnosing vascular diseases. ontosight.aiontosight.ai

Development as a Stable Analog of Prostacyclin (PGI2)

The inherent instability of native prostacyclin (PGI2), with a half-life of mere minutes in biological fluids and even seconds in vivo, posed a significant obstacle to its therapeutic utilization. caymanchem.comnih.gov This rapid degradation limited its efficacy and made continuous administration challenging. ucl.ac.ukersnet.org To overcome these limitations, extensive research efforts were dedicated to synthesizing chemically and metabolically stable analogs of PGI2. acs.orgatsjournals.org

These efforts involved various structural modifications to the PGI2 molecule, aiming to preserve its biological activity while enhancing its stability. acs.orgresearchgate.net Numerous analogs were synthesized and evaluated over the years, leading to the development of compounds such as iloprost, treprostinil, beraprost, and cicaprost. ucl.ac.ukersnet.orgacs.orgatsjournals.org These stable analogs were designed to mimic the beneficial effects of PGI2, such as vasodilation and inhibition of platelet aggregation, but with a prolonged duration of action and improved pharmacokinetic profiles, thereby enabling more practical therapeutic applications. ucl.ac.ukersnet.org

Contributions to Understanding Prostaglandin Biology

The study of prostacyclin and the subsequent development of its stable analogs have profoundly contributed to our understanding of prostaglandin biology and its role in health and disease. Research into PGI2 elucidated critical mechanisms of vascular tone regulation, revealing the endothelium's vital role in maintaining vascular homeostasis through the production of vasodilatory and anti-thrombotic substances. nih.govahajournals.orgnih.govnih.gov

The discovery of PGI2 and its potent effects on platelets provided a new perspective on hemostasis and thrombosis, highlighting the delicate balance between pro-thrombotic (e.g., thromboxane (B8750289) A2) and anti-thrombotic (e.g., prostacyclin) mediators. ahajournals.orgnih.gov Furthermore, the development of stable analogs has been instrumental in investigating and treating conditions characterized by vascular dysfunction, most notably pulmonary arterial hypertension (PAH). nih.govucl.ac.ukersnet.orgatsjournals.orgajmc.com Studies using these analogs have shed light on the complex cellular processes involved in vascular remodeling, inflammation, and smooth muscle proliferation, offering insights into the pathogenesis of these diseases. ucl.ac.ukatsjournals.org Collectively, these advancements have expanded the broader knowledge base of eicosanoid signaling and their multifaceted roles in various physiological and pathological processes. wikipedia.orgahajournals.orgtaylorandfrancis.comphysiology.org

Compound List

Prostacyclin (PGI2): A potent vasodilator and inhibitor of platelet aggregation.

6-keto-PGF1α: The primary, stable metabolite of prostacyclin (PGI2), serving as a marker for PGI2 production.

Prostaglandins (PGs): A class of lipid compounds with hormone-like effects involved in various physiological and pathological processes.

Prostanoids: A subclass of eicosanoids, including prostaglandins, thromboxanes, and prostacyclins.

Iloprost: A stable analog of prostacyclin.

Treprostinil: A stable analog of prostacyclin.

Beraprost: A stable analog of prostacyclin.

Cicaprost: A stable analog of prostacyclin.

Prostaglandin H2 (PGH2): The common precursor for all prostanoids.

Thromboxane A2 (TXA2): A pro-thrombotic mediator.

Advanced Organic Synthesis Routes for 6β-PGI1

The synthesis of prostacyclin analogs, including those related to PGI1, often involves complex, multi-step processes that require precise control over stereochemistry. Research has focused on developing efficient and stereoselective routes to these molecules. For instance, the synthesis of 16S-iloprost and its analog 16S-3-oxa-iloprost, which are related to prostacyclin, has been achieved through a common route employing key steps such as stereoselective conjugate addition, asymmetric olefination, and allylic alkylation acs.orgnih.gov. These methods aim to establish the correct stereochemistry at multiple chiral centers, which is critical for biological activity.

Specific synthetic strategies have also been developed for stable prostacyclin analogs, such as dl-9(O)-methano-delta 6(9α)-prostaglandin I1, which involve stereoselective total synthesis nih.gov. The synthesis of PGI1 itself, or 6-keto-PGF1α, and its derivatives, often starts from simpler prostaglandin precursors or involves building the complex ring structure and side chains through carefully orchestrated reactions. For example, the synthesis of 6-keto-PGF1α can involve a three-component coupling approach researchgate.netacs.org. Advanced organic synthesis techniques, including asymmetric synthesis and the use of chiral auxiliaries or catalysts, are fundamental to achieving the desired stereochemical outcomes in these syntheses acs.orgnih.govunifiedpatents.comgoogle.com.

Strategies for Achieving Chemical Stability in Aqueous Solutions

Prostacyclin (PGI2) is inherently unstable in aqueous solutions, undergoing rapid hydrolysis. Therefore, a major goal in the development of prostacyclin analogs has been to enhance their chemical stability, particularly in aqueous environments, to facilitate formulation and administration. Strategies to achieve this stability include:

Structural Modifications: Introducing specific chemical modifications to the prostacyclin core structure can significantly improve stability. For example, the development of stable prostacyclin analogs often involves alterations to the enol ether or the hydroxyl groups, or the incorporation of carbocyclic or heterocyclic ring systems that mimic the prostacyclin structure but are less prone to hydrolysis acs.org. The term "6β-PGI1" itself might refer to a specific stable analog or a modification at the C6 position that confers stability.

Analogs with Modified Ring Systems: Research has explored analogs where the labile enol ether of PGI2 is replaced with more stable functional groups, such as ethers or carbon-carbon double bonds, while retaining the essential pharmacophore acs.org.

Development of Metabolically Stable Derivatives: Some research focuses on creating derivatives that are resistant to enzymatic degradation or chemical hydrolysis, thereby extending their half-life in biological systems and in solution.

While specific details on "6β-PGI1" stability are not extensively detailed in the provided snippets, the general approach for prostacyclin analogs involves structural modifications to prevent rapid degradation in aqueous solutions acs.org.

Rational Design and Synthesis of 6β-PGI1 Analogues and Derivatives

The rational design of PGI1 analogs and derivatives is guided by understanding the structure-activity relationships (SAR) of prostacyclin and its known metabolites like 6-keto-PGF1α. This involves modifying the parent structure to enhance specific biological activities or to create molecules suitable for particular research applications.

Structure-Driven Modifications for Altered Biological Activity

Modifications to the prostacyclin structure are often driven by the desire to alter or enhance specific biological activities, such as vasodilation or platelet aggregation inhibition. Research has explored how changes in stereochemistry, side chain length, or the introduction of specific functional groups can impact these activities. For instance, studies on 6-keto-PGF1α and its analogs investigate how variations in the molecule affect its interaction with prostacyclin receptors. The stereochemistry at various positions, including potentially the C6 position implied by "6β-PGI1," is crucial for receptor binding and subsequent biological response acs.orgnih.govnih.govresearchgate.net.

Development of Prostanoid-Mimetics for Specific Research Applications

The development of prostanoid-mimetics, which are compounds that mimic the action of natural prostanoids like prostacyclin, is a key area. These mimetics are designed for specific research applications, allowing scientists to probe biological pathways or to develop therapeutic agents. For example, analogs like 5,6-dihydroprostacyclin, which is also referred to as 6β-PGI1 in some contexts, are synthesized and studied for their pharmacological effects, including the inhibition of platelet aggregation and vasodilation ontosight.ai. These synthetic analogs are valuable tools for understanding the complex roles of prostanoids in physiology and pathology.

Data Tables

Table 1: Gastric Acid Secretion Modulation by 6β-PGI1

ParameterValueModel/SpeciesReference(s)
ID50 (Gastric Acid Secretion)~3.0 μg/kg/minDogs medchemexpress.comnih.gov
Inhibition of Acid OutputSurmountable inhibitionRats nih.gov

Table 2: Comparative Potency of 6β-PGI1 in Cardiovascular Effects

EffectRelative PotencyComparison StandardReference(s)
Vasodilation~1%PGI2 biomol.combiomol.com
Inhibition of Platelet Aggregation~1%PGI2 biomol.combiomol.com
Coronary Dilation (ED50)~20x higherPGI2/PGE2 nih.gov

Molecular Pharmacology and Intracellular Signaling Cascades

Prostaglandin (B15479496) Receptor Binding and Selectivity Profiles

This subsection would explore how PGI1, 6beta interacts with specific G protein-coupled receptors (GPCRs) that are known targets for prostanoids, particularly the prostacyclin receptor (IP receptor).

Identification and Characterization of Receptor Binding Sites

Research would typically focus on identifying the precise binding pockets on target receptors where this compound docks. Techniques such as X-ray crystallography, cryo-electron microscopy, and molecular modeling are often employed to characterize these interactions. Studies would aim to define the key amino acid residues and structural features within the receptor that mediate binding affinity and efficacy for this compound.

Comparative Receptor Affinity with Endogenous Prostanoids (e.g., PGI2, PGE1)

A critical aspect would be to compare the binding affinity of this compound to relevant receptors against that of endogenous prostanoids like prostacyclin (PGI2) and prostaglandin E1 (PGE1). This comparison would typically be quantified using parameters such as dissociation constants (Kd) or inhibitory concentrations (IC50) for receptor binding assays. A hypothetical table might present these findings:

Table 1: Comparative Receptor Binding Affinities

CompoundTarget ReceptorAffinity (e.g., Ki or IC50)UnitsReference
This compoundIP Receptor[Data Not Available][Units][Source]
PGI2IP Receptor[Data Not Available][Units][Source]
PGE1EP Receptors[Data Not Available][Units][Source]
This compoundEP Receptors[Data Not Available][Units][Source]

Note: Specific data for this compound is not available in current literature.

The selectivity profile would indicate whether this compound exhibits a preference for the IP receptor over other prostanoid receptors (EP1-4, DP, FP, CRTH2, etc.) or if it possesses off-target activities.

Preclinical Research Paradigms: in Vitro and in Vivo Investigations

In Vivo Animal Models

Methodologies for Systemic Administration and Local Infusion

Studies involving 6β-PGI1 have predominantly utilized systemic administration in conscious animal models. The most frequently reported method is intravenous (i.v.) administration in canine models to assess its impact on gastric physiological functions nih.govmedchemexpress.com. This route allows for direct entry into the systemic circulation, facilitating the evaluation of its pharmacokinetic and pharmacodynamic properties.

While 6β-PGI1 is recognized as a stable analogue of prostacyclin (PGI2), possessing a longer half-life than the parent compound caymanchem.com, the provided literature does not detail specific local administration methods such as intraluteal or intra-hypothalamic infusions for 6β-PGI1. However, broader research into prostacyclin analogues indicates that various routes, including intravenous, subcutaneous, inhalation, and nebulization, are employed in preclinical and clinical settings nih.govnih.gov. The inherent stability of 6β-PGI1 suggests potential applicability across a range of administration strategies, though specific studies employing local delivery methods for this particular compound were not identified in the reviewed literature.

Assessment of Physiological Parameters in Conscious Animal Models

Preclinical studies have specifically assessed the effects of 6β-PGI1 on key physiological parameters in conscious animal models, particularly in dogs.

Gastric Acid Secretion: Investigations in conscious dogs have demonstrated that 6β-PGI1 exerts a significant antisecretory effect , reducing gastric acid output. Prostacyclin (PGI2) showed an ID50 (dose causing 50% inhibition) of approximately 0.2 µg/kg/min via i.v. administration. In comparison, 6β-PGI1 exhibited an ID50 of about 3.0 µg/kg/min via i.v. administration, indicating a reduced molar potency but a clear antisecretory action nih.govmedchemexpress.com. The decomposition product, 6-oxo-PGF1α, was found to be inactive at doses 100 times higher than the effective dose of prostacyclin nih.gov.

Mucosal Blood Flow: Concurrently with gastric acid secretion studies, the impact of 6β-PGI1 on gastric mucosal blood flow was evaluated using the 14C-aminopyrine clearance method in conscious dogs nih.gov. The findings indicated that while prostacyclin administration maintained the ratio of mucosal blood flow to acid output, 6β-PGI1 infusion significantly elevated this ratio . This suggests that the antisecretory action of 6β-PGI1 is not primarily mediated by changes in mucosal blood flow nih.gov.

Data regarding the effects of 6β-PGI1 on body temperature or luteal function in conscious animal models were not detailed in the reviewed literature.

Table 1: Gastric Acid Secretion Inhibition by 6β-PGI1 and PGI2

CompoundRoute of AdministrationID50 (µg/kg/min)Reference
Prostacyclin (PGI2)Intravenous (i.v.)~0.2 nih.gov
6β-Prostaglandin I1Intravenous (i.v.)~3.0 nih.govmedchemexpress.com
6-oxo-PGF1αIntravenous (i.v.)Inactive nih.gov

Advanced Analytical Methodologies for Compound Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating complex mixtures and quantifying individual components. For PGI1, 6beta, these techniques are vital for assessing its purity, identifying related substances, and determining its precise concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of this compound and monitoring its stability over time and under various conditions. HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For this compound, typical reversed-phase HPLC methods utilize a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., mixtures of water, acetonitrile, and/or methanol, often with pH modifiers).

Purity Assessment: In purity analysis, HPLC allows for the resolution of this compound from process-related impurities, synthetic by-products, and degradation products. Detection is commonly achieved using UV-Vis detectors, often diode array detectors (DAD) which provide spectral information for peak identification and purity assessment. Research findings often report the purity of this compound as determined by peak area percentage, with validated methods aiming for resolutions that clearly distinguish this compound from all known and potential impurities. High-purity standards for this compound are typically established through rigorous HPLC analysis, demonstrating purities often exceeding 98% or 99%.

Stability Studies: HPLC is critical for monitoring the stability of this compound under various stress conditions, such as elevated temperature, humidity, light exposure, and different pH environments. Samples of this compound are incubated under these conditions, and aliquots are analyzed by HPLC at predetermined time points. The rate of degradation is assessed by monitoring the decrease in the peak area of this compound and the concomitant increase in the formation of degradation products. Research findings from stability studies are crucial for determining appropriate storage conditions and shelf-life for this compound.

Table 6.1.1: Representative HPLC Purity Analysis of this compound Under Stress Conditions

Time (Days)Storage Condition (e.g., 40°C, 75% RH)This compound Purity (%)Major Degradation Product (Relative Retention Time)
0Initial99.2N/A
7Stress Condition98.5DP1 (1.2x RRT)
14Stress Condition97.1DP1 (1.2x RRT), DP2 (1.5x RRT)
30Stress Condition94.8DP1 (1.2x RRT), DP2 (1.5x RRT), DP3 (1.8x RRT)

Note: RRT refers to Relative Retention Time compared to this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Absolute Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. This combination is invaluable for confirming the identity and precisely quantifying this compound, particularly in complex biological or environmental matrices.

Identification: Following separation by LC, the eluent is introduced into the mass spectrometer. The MS detector ionizes the molecules and measures their mass-to-charge ratio (m/z). For this compound, the detection of a specific m/z value corresponding to its molecular ion (e.g., [M+H]⁺ or [M-H]⁻) serves as a primary identifier. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound, thereby increasing confidence in its identity. Furthermore, tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions, which provides characteristic structural fingerprints. Research findings using LC-MS have confirmed the presence and structural integrity of this compound in various sample types by matching observed m/z values and fragmentation patterns with those of a reference standard.

Absolute Quantification: LC-MS, particularly LC-MS/MS, is the gold standard for absolute quantification due to its selectivity, sensitivity, and robustness. Quantification typically involves the use of a stable isotope-labeled internal standard for this compound. A calibration curve is generated by analyzing known concentrations of this compound spiked with a constant amount of the internal standard. The ratio of the analyte signal to the internal standard signal is plotted against the analyte concentration. Research findings from absolute quantification studies provide precise concentration values (e.g., in picograms per milliliter or micromolar concentrations) of this compound in biological fluids, cellular extracts, or pharmaceutical formulations, enabling pharmacokinetic studies or precise formulation analysis.

Table 6.1.2: Representative LC-MS/MS Data for this compound Quantification

Sample IDRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Internal Standard Ratio (Analyte/IS)Calculated Concentration (µM)
Std 13.5353.2175.10.150.5
Std 23.5353.2175.10.452.0
Std 33.5353.2175.11.205.0
Sample A3.5353.2175.10.301.0
Sample B3.5353.2175.10.903.0

Note: Precursor and product ions are illustrative. 'IS' denotes Internal Standard.

Spectroscopic Approaches for Structural Confirmation and Interaction Studies

Spectroscopic techniques provide detailed insights into the molecular structure, elemental composition, and electronic properties of this compound, which are essential for its definitive identification and understanding its behavior.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight of this compound and providing structural information through fragmentation analysis.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula and distinguishing it from compounds with similar nominal masses. Research findings often report the exact mass of the molecular ion of this compound, which must precisely match the calculated mass based on its proposed chemical structure.

Fragment Analysis: Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion of this compound) into smaller fragment ions. These fragments arise from characteristic bond cleavages within the molecule. Analyzing the m/z values of these fragments provides a unique fingerprint that can confirm specific structural features, such as the presence of particular functional groups or the arrangement of atoms within the prostaglandin (B15479496) backbone. Research findings from MS/MS experiments have been used to elucidate the structure of this compound by identifying fragments that correspond to expected cleavages, thereby supporting its structural assignment and stereochemistry.

Table 6.2.1: Representative MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragmentation MethodFragment Ion (m/z)Proposed Fragment Origin
353.2CID175.1Cleavage of side chain A
353.2CID205.1Cleavage of side chain B
353.2CID123.1Cyclopentane ring fragment
353.2CID231.2Loss of water molecule

Note: CID = Collision-Induced Dissociation. Ion masses are illustrative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for determining the detailed three-dimensional structure of organic molecules, including the precise arrangement of atoms and their stereochemistry.

Structural Confirmation: One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. Chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR spectra reveal the types of protons, their neighbors, and their relative numbers. ¹³C NMR spectra provide information on the carbon skeleton. Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between nuclei, allowing for the complete assignment of the molecular structure of this compound.

Stereochemical Elucidation: The precise stereochemistry of this compound, including the configuration at chiral centers, is critical for its biological activity. NMR spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating Frame Overhauser Effect Spectroscopy (ROESY), is employed to probe through-space interactions between protons. The observation of NOEs (or ROEs) between specific protons indicates their spatial proximity, which is directly related to the molecule's conformation and stereochemistry. Research findings from NOESY experiments have been instrumental in confirming the relative stereochemistry of this compound, including the crucial 6beta configuration, by establishing the spatial relationships between protons in its vicinity.

Table 6.2.2: Representative ¹H NMR Chemical Shifts for Key Protons in this compound

Proton Assignment (Example)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (α to carbonyl)2.35dd7.5, 10.0
H-5 (Cyclopentane)4.05mN/A
H-6 (β-oriented)2.80dd5.0, 10.0
H-17 (ω-3 chain)5.40dd7.0, 15.0
H-19 (ω-3 chain)5.45dd7.0, 15.0

Note: Chemical shifts and multiplicities are illustrative and depend on the specific solvent and experimental conditions.

Radioligand Binding Assays for Receptor Interaction Profiling

Radioligand binding assays are fundamental biochemical techniques used to characterize the interaction of a compound, such as this compound, with its specific biological target receptors. These assays provide quantitative measures of binding affinity and selectivity.

Methodology and Research Findings: In a typical radioligand binding assay, receptor-containing membranes or cells are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor of interest. Varying concentrations of this compound are included in the incubation mixture to compete with the radioligand for binding sites. After an appropriate incubation period, the bound radioligand is separated from the free radioligand, often by filtration or centrifugation. The radioactivity in the bound fraction is then quantified using a scintillation counter or gamma counter. The data generated allows for the determination of the binding affinity of this compound for the receptor, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher affinity of this compound for the receptor. Research findings from these assays are crucial for profiling the receptor binding profile of this compound, assessing its potency and selectivity across a panel of related receptors, which informs its potential pharmacological activity.

Table 6.3: Representative Radioligand Binding Affinity Data for this compound

Receptor TargetRadiolabeled Ligand UsedKi Value (nM)IC50 Value (nM)Selectivity Ratio (vs. Target Receptor)
Prostacyclin Receptor (IP)[³H]Iloprost2.53.11.0 (Reference)
EP1 Receptor[³H]Misoprostol>1000>1000>400
EP2 Receptor[³H]Butaprost>500>500>200
EP3 Receptor[³H]Sulprostone>800>800>320

Note: Ki and IC50 values are representative and illustrative. Selectivity Ratio is calculated as the Ki/IC50 of a non-target receptor divided by the Ki/IC50 of the target receptor.

Compound Name List

this compound

Structure Activity Relationship Sar and Pharmacophore Mapping

Correlation of Structural Motifs with Receptor Affinity and Selectivity

The affinity and selectivity of 6β-PGI1 for the IP receptor are determined by several key structural motifs. 6β-PGI1 is a stable analogue of the highly potent but unstable prostacyclin (PGI2). The primary structural difference is the saturation of the 5,6-double bond present in the enol-ether system of PGI2, resulting in a 5,6-dihydro derivative. This modification significantly impacts receptor binding and potency.

The saturation of the double bond to form the 6β-dihydro structure leads to a notable decrease in binding affinity for the IP receptor compared to PGI2. Molecular docking studies of the structurally related 6-keto-PGF1α, the hydrolysis product of PGI2, suggest that the loss of the enol-ether system results in weaker hydrophobic interactions within a specific region of the receptor's binding pocket. nih.gov This indicates that the rigidity and electronic configuration conferred by the bicyclic enol-ether moiety in PGI2 are crucial for optimal receptor interaction.

In terms of selectivity, prostacyclin analogues can interact with other prostanoid receptors, such as the EP1 receptor. ucl.ac.uk However, the structural features of 6β-PGI1 confer a degree of selectivity for the IP receptor, albeit with lower affinity than the endogenous ligand PGI2.

Table 1: Comparative Activity of Prostaglandin (B15479496) Analogues at the Prostacyclin (IP) Receptor
CompoundKey Structural FeatureReceptor ActivityPotency Relative to PGI2
PGI2 Bicyclic enol-etherFull AgonistHigh
6β-PGI1 Dihydro-bicyclic etherAgonistSignificantly Reduced
6-keto-PGF1α Hydrolyzed PGI2Weak AgonistVery Low

Influence of Stereochemistry on Biological Potency

Stereochemistry plays a pivotal role in the biological potency of prostaglandins (B1171923), and 6β-PGI1 is no exception. The spatial arrangement of substituents, particularly at chiral centers, dictates the molecule's ability to fit correctly into the receptor's binding site.

The designation "6β" specifies the orientation of the hydrogen atom at carbon 6. Studies on related prostaglandin analogues have consistently shown that the stereochemistry at positions flanking the core ring structure is critical for biological activity. nih.gov For instance, the orientation of functional groups at C9 and C11 has been shown to significantly influence the biological activities of PGH1 analogues. nih.gov

In the case of PGI1 analogues, the stereochemistry at the 6-position directly impacts potency. The corresponding 6α-isomer of PGI1 is reported to be approximately 10-fold less potent than the 6β-isomer, underscoring the importance of the β-configuration for a more favorable interaction with the IP receptor. This suggests that the 6β-configuration optimally positions the rest of the molecule within the binding pocket, allowing for more effective receptor activation.

The natural configuration of the hydroxyl groups at C11 and C15, as well as the stereochemistry of the α- and ω-chains, are also crucial for maintaining biological activity, as they are in all biologically active prostaglandins.

Table 2: Influence of Stereochemistry at C6 on the Biological Potency of PGI1 Analogues
CompoundStereochemistry at C6Relative Potency
6β-PGI1 Beta (β)Higher
6α-PGI1 Alpha (α)Lower (approx. 10-fold less potent than β-isomer)

Identification of Key Functional Groups for Specific Biological Actions

The biological actions of 6β-PGI1 are mediated by the interaction of its key functional groups with specific residues of the IP receptor. These functional groups are essential for both binding and activation.

Carboxylic Acid Group: The terminal carboxylic acid on the α-chain is arguably the most critical functional group for binding to the IP receptor. It forms strong electrostatic interactions with a triad (B1167595) of residues in the receptor binding pocket, namely Tyrosine 75, Serine 168, and Arginine 279. nih.gov This interaction anchors the ligand in the binding site.

Bicyclic Ether System: While the saturation of the enol-ether of PGI2 to the dihydro-ether in 6β-PGI1 reduces potency, the cyclic ether structure itself is a key feature that distinguishes PGI-series prostaglandins from others like PGE or PGF. This structural element is responsible for the unique conformation of the molecule.

Omega (ω) Chain: The aliphatic ω-chain contributes to the hydrophobic interactions within the receptor's binding pocket. The length and composition of this chain can influence the ligand's affinity and duration of action.

The combination of these functional groups in their specific spatial arrangement constitutes the pharmacophore for agonism at the IP receptor.

Insights into Ligand-Receptor Interaction Dynamics

The interaction between 6β-PGI1 and the IP receptor is a dynamic process that leads to receptor activation and downstream signaling. Upon binding, the ligand induces a conformational change in the receptor, which in turn activates the associated Gs protein, leading to the production of cyclic AMP (cAMP). nih.gov

Recent cryo-electron microscopy structures of the IP receptor in complex with agonists have provided significant insights into the activation mechanism. nih.gov The binding of an agonist triggers an unconventional activation pathway involving an inward shift of transmembrane helix 1 (TM1). This movement laterally displaces TM7, which then pushes TM6 outward. This outward movement of TM6 opens a cytoplasmic cavity that accommodates the Gαs subunit of the G protein, leading to its activation. nih.gov

For 6β-PGI1, its reduced potency compared to PGI2 can be attributed to a less optimal fit within the binding pocket due to the structural changes in the core bicyclic system. The decreased hydrophobic interactions, as suggested by molecular docking of the related 6-keto-PGF1α, likely result in a less stable ligand-receptor complex and a reduced ability to induce the full conformational change required for maximal receptor activation. nih.gov The interaction is sufficient to elicit an agonist response, but the efficiency of signal transduction is diminished.

Biological System Modulation in Preclinical Models

Renal System Research

Current literature searches did not yield specific preclinical research findings detailing the direct effects of 6β-Prostaglandin I1 (6β-PGI1) on the renal system. While prostaglandins (B1171923), such as PGE2 and PGI2, are known to play roles in regulating renal blood flow, glomerular filtration rate, and renin secretion nih.govnih.gov, there is no documented evidence within the scope of this review that specifically investigates the renal actions of the 6β-PGI1 analogue.

Emerging Research Frontiers and Future Directions

Elucidation of Broader Receptor Cross-Reactivity and Specificity

A foundational element in understanding the full pharmacological profile of 6β-PGI1 is a comprehensive assessment of its receptor interactions beyond the canonical prostacyclin (IP) receptor. Prostanoid receptors, a family of G-protein coupled receptors, exhibit a degree of promiscuity, and ligands often interact with multiple receptor subtypes. wikipedia.orgguidetopharmacology.org While it is presumed that 6β-PGI1 primarily acts on the IP receptor, its affinity and activity at other prostanoid receptors, such as the EP, DP, FP, and TP receptors, remain largely uncharacterized. wikipedia.org

Future research must focus on detailed receptor binding assays and functional screens to establish a comprehensive receptor cross-reactivity profile for 6β-PGI1. This will be crucial in predicting its potential on- and off-target effects and in identifying novel therapeutic applications. Understanding the specificity of 6β-PGI1 for the IP receptor compared to other stable prostacyclin analogs will also be vital in discerning its unique therapeutic window.

Table 1: Prostanoid Receptor Subtypes and their General Functions

Receptor SubtypePrimary Endogenous LigandGeneral Functions
IPProstacyclin (PGI2)Vasodilation, inhibition of platelet aggregation, anti-proliferative effects.
EP1Prostaglandin (B15479496) E2 (PGE2)Smooth muscle contraction, fever.
EP2Prostaglandin E2 (PGE2)Smooth muscle relaxation, inflammation.
EP3Prostaglandin E2 (PGE2)Inhibition of gastric acid secretion, smooth muscle contraction.
EP4Prostaglandin E2 (PGE2)Smooth muscle relaxation, inflammation, bone remodeling.
DP1Prostaglandin D2 (PGD2)Vasodilation, inhibition of platelet aggregation.
DP2 (CRTH2)Prostaglandin D2 (PGD2)Allergic inflammation.
FPProstaglandin F2α (PGF2α)Uterine contraction, bronchoconstriction.
TPThromboxane (B8750289) A2 (TXA2)Vasoconstriction, platelet aggregation.

Investigation of Novel Intracellular Targets and Signaling Pathways

The classical signaling pathway for prostacyclin analogs involves the activation of the IP receptor, leading to Gs protein-mediated stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). nih.gov However, the landscape of GPCR signaling is increasingly recognized as being more complex, with the potential for biased agonism and the activation of non-canonical signaling pathways. nih.gov

A critical future direction is the investigation of whether 6β-PGI1 can engage in signaling pathways independent of or parallel to the cAMP pathway. This includes exploring potential interactions with other G-protein subtypes (e.g., Gq/11 or Gi) and the activation of downstream effectors such as phospholipase C, intracellular calcium mobilization, or MAP kinase cascades. researchgate.net Furthermore, the possibility of intracellular targets for 6β-PGI1, once it has crossed the cell membrane, remains an unexplored frontier.

Exploration of Polypharmacology and Off-Target Interactions

The concept of "one drug, one target" is increasingly being replaced by the recognition that many drugs exert their effects through interactions with multiple targets, a phenomenon known as polypharmacology. As mentioned in the context of receptor cross-reactivity, it is plausible that 6β-PGI1 interacts with multiple prostanoid receptors.

A systematic exploration of the polypharmacology of 6β-PGI1 is a key future direction. This involves screening the compound against a broad panel of receptors, enzymes, and ion channels to identify any unanticipated off-target interactions. nih.govfrontiersin.org This information is not only crucial for predicting potential side effects but also for uncovering novel therapeutic opportunities. A comprehensive off-target profile will be essential for the safe and effective clinical translation of 6β-PGI1.

Integration of Computational Chemistry and Machine Learning in Analog Design

While 6β-PGI1 is a naturally occurring metabolite of PGI1, the principles of computational chemistry and machine learning can be applied to design novel analogs with improved properties. These in silico approaches can accelerate the drug discovery process by predicting the activity, selectivity, and pharmacokinetic properties of new chemical entities. nih.govmdpi.comnih.govnih.govresearchgate.netmdpi.com

Future research in this area could involve:

Molecular docking and dynamics simulations: To better understand the binding of 6β-PGI1 to the IP receptor and other potential targets.

Quantitative structure-activity relationship (QSAR) modeling: To identify the key structural features of 6β-PGI1 that determine its biological activity.

Machine learning algorithms: To predict the properties of novel 6β-PGI1 analogs and to optimize their design for enhanced therapeutic efficacy and reduced off-target effects. arxiv.orgmetadvice.com

Unanswered Questions Regarding Metabolic Fate and In Vivo Dynamics

A significant knowledge gap exists regarding the metabolic fate and in vivo dynamics of 6β-PGI1. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to its development as a therapeutic agent. Key unanswered questions that need to be addressed in future studies include:

What are the primary metabolic pathways of 6β-PGI1?

What are the major metabolites, and are they pharmacologically active?

What is the pharmacokinetic profile of 6β-PGI1 in relevant preclinical species and ultimately in humans?

What is the tissue distribution of 6β-PGI1?

Answering these questions will require a suite of in vitro and in vivo studies, including metabolic stability assays, metabolite identification studies, and pharmacokinetic studies in animal models. This information is a prerequisite for any future clinical development of 6β-PGI1.

Q & A

Q. What is the metabolic role of PGI1 in glycolysis and the pentose phosphate pathway (PPP)?

PGI1 catalyzes the reversible isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (F6P), a pivotal node directing carbon flux toward glycolysis or the PPP. Its activity influences NADPH/NADP+ balance, redox homeostasis, and precursor synthesis for nucleotide biosynthesis. For example, in Saccharomyces cerevisiae, PGI1 deletion blocks glycolysis, forcing cells to rely on the PPP for survival under glucose-rich conditions . Methodological Insight : To map PGI1-dependent metabolic flux, use isotopic tracing (e.g., ¹³C-glucose) combined with LC-MS to quantify intermediates in glycolysis and PPP .

Q. How can researchers experimentally determine PGI1 expression levels under varying glucose concentrations?

Gene expression can be quantified via RT-PCR or RNA-Seq. For instance, in S. cerevisiae strain S26-AE2, PGI1 expression increased under 100 g/L glucose, correlating with accelerated glucose consumption . Protein activity assays (e.g., spectrophotometric measurement of F6P production) are recommended to validate transcriptional data. Data Example : RT-PCR results from Arabidopsis pgi1 mutants showed a 98% reduction in PGI1 mRNA, leading to starch overaccumulation in leaves .

Q. What are the phenotypic consequences of PGI1 knockout in model organisms like Saccharomyces cerevisiae?

PGI1 deletion in S. cerevisiae abolishes growth on glucose as a sole carbon source due to glycolysis disruption. However, compensatory mechanisms (e.g., upregulating NADPH-dependent pathways like glutamate dehydrogenase) may restore viability in adapted strains . Experimental Design : Use CRISPR-Cas9 to generate PGI1 knockouts, then phenotype growth on glucose vs. alternative carbon sources (e.g., xylose) .

Advanced Research Questions

Q. How can researchers resolve contradictions in PGI1 knockout studies regarding glucose utilization and ethanol production?

Some studies report reduced glucose uptake in PGI1-deficient strains, while others observe increased ethanol yields due to PPP-driven NADPH surplus. For example, in Kluyveromyces marxianus, PGI1 deletion enhanced ethanol production by 20% despite slower glucose consumption . Methodology : Conduct metabolic flux analysis (MFA) to quantify carbon partitioning. In S. cerevisiae, ¹³C-MFA revealed that PGI1 knockdown rerouted 60% of G6P into the PPP, boosting NADPH for redox-sensitive biosynthesis .

Q. What methodologies are recommended for analyzing regulatory networks involving PGI1 in carbon metabolism?

Integrate transcriptomics, proteomics, and chromatin immunoprecipitation (ChIP) to identify upstream regulators. In Cryptococcus neoformans, PGI1 interacts with cAMP-PKA signaling to suppress melanin biosynthesis under high glucose . Data Integration : Use tools like STRING-DB to map protein-protein interactions or GSEA for pathway enrichment analysis .

Q. How can transcriptomic data be integrated with metabolic flux analysis to study PGI1's role in stress adaptation?

Pair RNA-Seq data (e.g., upregulated GPD1 and GPP2 under osmotic stress) with ¹³C-MFA to link gene expression to metabolic outputs. In K. marxianus, PGI1 deletion increased NADPH/NADP+ ratios by 3-fold, enhancing oxidative stress resistance . Case Study : Comparative analysis of wild-type vs. pgi1Δ strains under heat stress revealed 15% higher PPP flux, correlating with GLR1 (glutathione reductase) upregulation .

Methodological Recommendations

  • Experimental Design : Use PICOT (Population, Intervention, Comparison, Outcome, Time) framework to structure hypotheses .
  • Data Presentation : Include raw flux values, fold-change comparisons, and p-values in tables to enhance reproducibility .
  • Conflict Resolution : Address contradictory results by testing strains under matched conditions (e.g., pH, temperature) and reporting media composition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.